molecular formula C19H22O4 B3757356 2-Ethoxyethyl 2-[4-(4-methylphenyl)phenoxy]acetate

2-Ethoxyethyl 2-[4-(4-methylphenyl)phenoxy]acetate

Cat. No.: B3757356
M. Wt: 314.4 g/mol
InChI Key: GGVWERVJUPOORB-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-[4-(4-methylphenyl)phenoxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyethyl group and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-[4-(4-methylphenyl)phenoxy]acetate typically involves the esterification of 2-ethoxyethanol with 2-[4-(4-methylphenyl)phenoxy]acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-[4-(4-methylphenyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxyethyl 2-[4-(4-methylphenyl)phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-[4-(4-methylphenyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethyl acetate: Similar in structure but lacks the phenoxyacetate moiety.

    4-Methylphenyl acetate: Contains the methylphenyl group but lacks the ethoxyethyl group.

    Phenoxyacetic acid: Shares the phenoxyacetate moiety but lacks the ester linkage.

Uniqueness

2-Ethoxyethyl 2-[4-(4-methylphenyl)phenoxy]acetate is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-ethoxyethyl 2-[4-(4-methylphenyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-3-21-12-13-22-19(20)14-23-18-10-8-17(9-11-18)16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVWERVJUPOORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)COC1=CC=C(C=C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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